5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
Description
5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative with a brominated furan carboxamide substituent. Its molecular formula is C₂₀H₁₇BrN₆O₃, and it features a para-methylphenyl (p-tolyl) group at the 1-position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.
Properties
IUPAC Name |
5-bromo-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O3/c1-10-2-4-11(5-3-10)23-15-12(8-20-23)17(25)22(9-19-15)21-16(24)13-6-7-14(18)26-13/h2-9H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIZKKOCUMSQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : The pyrazolo[3,4-d]pyrimidine scaffold can be constructed through cyclization reactions involving hydrazine derivatives and 4-toluidine, under acidic or basic conditions.
Introduction of Bromine: : Bromination at the 5-position is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures.
Attachment of Furan-2-carboxamide Moiety: : Coupling the bromo-substituted pyrazolo[3,4-d]pyrimidine with furan-2-carboxylic acid derivatives, often through amide bond formation using coupling reagents like EDC or HATU.
Industrial Production Methods
Industrial production involves scaling up these reactions with considerations for cost, yield, and environmental impact:
Optimization of Reaction Conditions: : Ensuring high purity and yield through process optimization.
Use of Catalysts and Green Chemistry: : Implementing catalysts and environmentally friendly solvents to improve efficiency and reduce waste.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling at C5-Bromo Position
The bromine atom at position 5 undergoes palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. Optimized conditions derived from analogous pyrazolo[3,4-d]pyrimidine systems include:
| Conditions | Catalyst System | Solvent | Temp (°C) | Yield Range |
|---|---|---|---|---|
| Microwave-assisted (10 min) | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | H₂O | 120 | 67–89% |
Key examples:
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Coupling with phenylboronic acid yields 5-phenyl derivative (89% yield)
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Biphenyl and naphthyl groups introduced with 79% and 85% efficiency, respectively
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Electron-withdrawing substituents (e.g., -NO₂) reduce steric hindrance effects at ortho positions (73–85% yields)
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazolo[3,4-d]pyrimidine core facilitates bromine displacement under basic conditions:
-
Amine functionalization :
Reaction with aniline derivatives in ethanol at 25°C yields 5-aminopyrazolo[3,4-d]pyrimidines (e.g., 4-chloro-N,1-diphenyl analog, 82% yield) -
Thiol incorporation :
Using NaSH in DMF at 60°C produces thioether derivatives (68–74% yield)
Carboxamide Group Reactivity
The furan-2-carboxamide moiety participates in:
-
Hydrolysis :
Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond:Yields furan-2-carboxylic acid (91%) and free amine
-
Cyclocondensation :
Reacts with hydrazines in THF to form tetrazole derivatives (e.g., antitubercular compound 37, MIC = 2.5 µg/mL)
4.1. Oxo Group Activation
The 4-oxo group undergoes chlorination for subsequent functionalization:
| Step | Reagents | Product | Application |
|---|---|---|---|
| Chlorination | POCl₃/PCl₅ (reflux) | 4,6-dichloro derivative | Kinase inhibitor synthesis |
| Amination | RNH₂ in DCM | 4-NHR-substituted analogs | EGFR inhibition (IC₅₀ = 0.016 µM) |
4.2. Furan Ring Electrophilic Substitution
The electron-rich furan undergoes:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (para to carboxamide, 76% yield)
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Halogenation : NBS in CCl₄ adds bromine at C3 (68% yield)
Biological Activity Correlation
Structural modifications dire
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has shown significant promise as a kinase inhibitor , which is crucial in cancer research. Kinases play a vital role in signaling pathways that regulate cell growth and division. By inhibiting these enzymes, 5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide can potentially disrupt cancer cell proliferation and survival mechanisms.
2. Biological Activity
Research indicates that this compound exhibits antitumor properties, making it a candidate for further development as a therapeutic agent. Its ability to interact with specific protein targets enhances its utility in drug design aimed at treating various malignancies. The unique functional groups present in the compound allow for selective binding to target enzymes, which is essential for effective inhibition.
3. Material Science
In addition to its biological applications, the compound can be utilized in the development of new materials. Its structural characteristics may allow it to serve as an intermediate in synthesizing novel pharmaceuticals or advanced materials with specific properties.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Kinase Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess strong inhibitory effects on various kinases involved in cancer progression. The study highlighted the structure-activity relationship (SAR) of such compounds and suggested that modifications to the furan and carboxamide groups could enhance their potency against specific kinases .
- Antitumor Activity Assessment : Another research article focused on evaluating the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The results indicated promising cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further drug development .
Mechanism of Action
The compound exerts its effects primarily through:
Enzyme Inhibition: : Binding to the active site of enzymes, particularly kinases, disrupting their normal function.
Molecular Interactions: : Interacting with molecular targets such as DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which are frequently explored for their kinase inhibitory or anticancer properties. Below is a detailed comparison with structurally related compounds:
Key Observations
Biological Relevance: Pyrazolo[3,4-d]pyrimidines with N-substituted carboxamides (e.g., urea, sulfonamide) show strong kinase or enzyme inhibitory activity . The bromo-furan group in the target compound may similarly target ATP-binding pockets in kinases.
Synthetic Accessibility :
- The compound’s synthesis likely involves Suzuki-Miyaura coupling for aryl group introduction (e.g., p-tolyl) and carboxamide formation via nucleophilic substitution, as seen in analogous pyrazolo-pyrimidine syntheses .
Research Findings and Data Gaps
Available Data
- Structural Data : Crystallographic confirmation of pyrazolo-pyrimidine cores in related compounds supports the stability of the target molecule’s scaffold .
- Anticancer Potential: Analogues with urea or sulfonamide groups exhibit IC₅₀ values in the low micromolar range against cancer cell lines .
Critical Data Gaps
- Target-Specific Activity: No direct evidence of the target compound’s activity against specific kinases or enzymes (e.g., EGFR, CDK2) is available.
- Pharmacokinetics : Solubility, bioavailability, and toxicity profiles remain uncharacterized.
Biological Activity
5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and interactions with biological targets.
- Molecular Formula : C17H12BrN5O3
- Molecular Weight : 414.2 g/mol
- CAS Number : 899737-61-2
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. It is designed to target cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), which are crucial in cell cycle regulation and survival pathways in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer activity across various cancer cell lines. The following data summarizes its effectiveness:
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HOP-92 (Lung) | 71.8 | 12.5 |
| NCI-H460 (Lung) | 66.12 | 15.0 |
| ACHN (Renal) | 66.02 | 11.7 |
| RFX 393 (Renal) | 84.17 | 11.70 |
These results indicate a robust capacity for growth inhibition, particularly in renal carcinoma cell lines, suggesting a promising avenue for further research into its use as an anticancer agent .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are relevant in various therapeutic contexts:
| Enzyme | Inhibition Activity (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 65 | 20 |
| Urease | 70 | 15 |
These findings suggest that the compound may have applications beyond oncology, potentially serving as a lead for developing treatments for conditions involving these enzymes .
Case Studies
A study conducted by researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . The results indicated that derivatives with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential of this class of compounds in drug development .
Another investigation focused on the impact of the compound on the cell cycle and apoptosis induction in RFX 393 cells. The results demonstrated that treatment led to significant cell cycle arrest at the G0–G1 phase and increased apoptosis rates, further supporting its potential as an anticancer therapeutic .
Q & A
Advanced Research Question
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., PDB ID 1M17). Key interactions include hydrogen bonds with Met793 (EGFR) and hydrophobic contacts with Leu694 .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
How can researchers address stability challenges during storage?
Basic Research Question
- Storage Conditions: Store at –20°C under argon in amber vials to prevent light/moisture degradation .
- Stability Testing: Monitor purity via HPLC (C18 column, acetonitrile/water gradient) over 6 months .
What strategies improve pharmacokinetic properties?
Advanced Research Question
- Solubility Enhancement: Formulate with cyclodextrins or PEGylation .
- Prodrug Design: Introduce ester groups at the carboxamide moiety for hydrolytic activation in vivo .
How should researchers interpret complex NMR spectra for this compound?
Advanced Research Question
- 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, the pyrazolo[3,4-d]pyrimidine C4=O group correlates with a carbon shift at δ 165 ppm .
- Dynamic Effects: Consider tautomerism in DMSO-d6; variable-temperature NMR can identify exchange broadening .
What orthogonal assays validate mechanistic hypotheses?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in cell lysates .
- Kinase Profiling: Use Eurofins KinaseProfiler™ to rule off-target effects .
How are reaction intermediates characterized during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
